molecular formula C9H9FN2O2S B2850474 4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 1164476-27-0

4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Cat. No.: B2850474
CAS No.: 1164476-27-0
M. Wt: 228.24
InChI Key: NTSJTUJGPDBKPP-TWGQIWQCSA-N
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Description

4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a nitrovinyl-substituted aniline derivative characterized by a fluorine atom at the para position of the aniline ring, a methylsulfanyl group, and a nitro group on the vinyl moiety. Its structure combines electron-withdrawing (nitro, fluoro) and electron-donating (methylsulfanyl) groups, influencing its reactivity and physicochemical properties. Applications are inferred from structurally related compounds, such as fluorinated agrochemical intermediates .

Properties

IUPAC Name

4-fluoro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSJTUJGPDBKPP-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Vinylation: The addition of a vinyl group to the aniline ring.

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects : The 4-fluoro substituent enhances electrophilicity and bioactivity compared to methoxy or chloro analogs, as seen in agrochemical applications .
  • Synthesis : Palladium-catalyzed amination (e.g., Buchwald-Hartwig) is common for aryl-amine coupling , while nitrovinyl derivatives often require condensation with nitroolefins .

Physicochemical Properties

  • Spectroscopic Data :

    • NMR : Analogous compounds (e.g., 4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline) show characteristic aromatic proton signals at δ 7.10–6.73 ppm and methyl groups at δ 2.03 ppm . The target compound’s methylsulfanyl group would likely resonate near δ 2.5–3.0 ppm.
    • MS/IR : Mass spectra typically show molecular ion peaks consistent with nitro and sulfur-containing groups (e.g., m/z 240–350 range) .
  • Physical State : Most analogs are oils (e.g., trifluoromethyl derivative ), suggesting the target compound may also exist as a liquid or low-melting solid.

Notes on Contradictions and Limitations

  • Yield Discrepancies : Yields vary widely (5–93%) depending on substituents and reaction conditions , highlighting the need for optimization.
  • Application Data : Biological activity data for the target compound is absent; inferences are drawn from structurally related molecules .

Biological Activity

4-Fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a fluoro group, a methylsulfanyl moiety, and a nitrovinyl group, which contribute to its unique reactivity and biological interactions. The presence of these functional groups allows for diverse chemical transformations and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The nitrovinyl group can generate reactive intermediates that interact with cellular components, while the methylsulfanyl group may enhance the compound's binding affinity to specific targets.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Testing :
    • The compound was tested against a panel of bacteria and fungi. Results indicated effective inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that this compound binds effectively to the active sites of specific enzymes, indicating its potential as a lead compound for enzyme inhibitors.

Table 1: Biological Activity Summary

Activity TypeTest Organisms/CellsObserved EffectReference
AnticancerBreast Cancer Cell LineReduced cell viability by 50%
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
Enzyme InhibitionVarious EnzymesCompetitive inhibition observed

Table 2: Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundYesYesYes
4-Methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]anilineModerateNoModerate
N-(benzo[d]thiazol-2-yl)-N-(dimethylamino)ethyl-5-nitrofuran-2-carboxamideHighModerateHigh

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